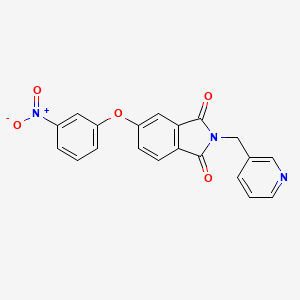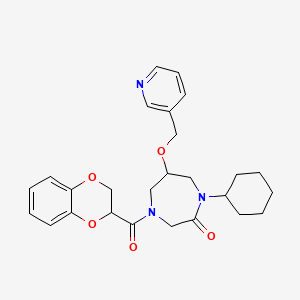
5-(3-nitrophenoxy)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-nitrophenoxy)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione, also known as NPD1, is a small molecule that has been extensively studied for its potential use in treating various diseases. NPD1 is a derivative of a naturally occurring molecule, docosahexaenoic acid (DHA), which is found in high concentrations in the brain and retina. The ability of NPD1 to modulate inflammation and oxidative stress has led to its investigation as a potential therapeutic agent in a variety of diseases.
作用機序
The mechanism of action of 5-(3-nitrophenoxy)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione involves its ability to modulate inflammation and oxidative stress. 5-(3-nitrophenoxy)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and anti-inflammatory genes. 5-(3-nitrophenoxy)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione also inhibits the nuclear factor kappa B (NF-kB) pathway, which is a key regulator of inflammation.
Biochemical and Physiological Effects:
5-(3-nitrophenoxy)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to have a variety of biochemical and physiological effects. 5-(3-nitrophenoxy)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. 5-(3-nitrophenoxy)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione also reduces oxidative stress by increasing the expression of antioxidant enzymes. In addition, 5-(3-nitrophenoxy)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione promotes cell survival by inhibiting apoptosis and promoting cell proliferation.
実験室実験の利点と制限
The advantages of using 5-(3-nitrophenoxy)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione in lab experiments include its ability to modulate inflammation and oxidative stress, which are key processes in many diseases. 5-(3-nitrophenoxy)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione is also a small molecule, which makes it easy to synthesize and modify for specific applications. The limitations of using 5-(3-nitrophenoxy)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione in lab experiments include its potential toxicity and the need for further studies to determine its efficacy in treating various diseases.
将来の方向性
There are several future directions for the study of 5-(3-nitrophenoxy)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione. One direction is to investigate the potential use of 5-(3-nitrophenoxy)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione in treating other diseases, such as cancer and diabetes. Another direction is to develop more potent and specific 5-(3-nitrophenoxy)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione analogs for therapeutic use. Additionally, the mechanisms underlying the effects of 5-(3-nitrophenoxy)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione on inflammation and oxidative stress need to be further elucidated.
合成法
The synthesis of 5-(3-nitrophenoxy)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione involves several steps, including the reaction of DHA with nitric acid to form 4-nitro-DHA. The 4-nitro-DHA is then reacted with pyridine to form 4-nitro-DHA-pyridine. This compound is then reacted with phthalic anhydride to form 5-(3-nitrophenoxy)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione.
科学的研究の応用
5-(3-nitrophenoxy)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has been studied for its potential use in a variety of diseases, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke. In Alzheimer's disease, 5-(3-nitrophenoxy)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to reduce inflammation and amyloid-beta accumulation in the brain. In Parkinson's disease, 5-(3-nitrophenoxy)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to protect dopaminergic neurons from oxidative stress. In multiple sclerosis, 5-(3-nitrophenoxy)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to reduce inflammation and demyelination. In stroke, 5-(3-nitrophenoxy)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to reduce inflammation and improve neurological function.
特性
IUPAC Name |
5-(3-nitrophenoxy)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O5/c24-19-17-7-6-16(28-15-5-1-4-14(9-15)23(26)27)10-18(17)20(25)22(19)12-13-3-2-8-21-11-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPKNBILKWYGSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CN=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[isopropyl(methyl)amino]-3-(2-methoxy-4-{[methyl(2-pyrazinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6074207.png)
![N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B6074209.png)

![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({[2-(6-methyl-2-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6074212.png)
![N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6074219.png)
![[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]acetic acid](/img/structure/B6074222.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B6074233.png)
![4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol](/img/structure/B6074242.png)
![N-{1-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6074248.png)

![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-6-methyl-2-pyridinecarboxamide](/img/structure/B6074259.png)
![2-[(3-chloro-2-methylphenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6074267.png)
![7-(2,3-dimethylcyclohexyl)-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6074269.png)
![3,4-dichloro-N-[(3,5-dichloro-2-methoxyphenyl)(4,5-dimethyl-2-oxido-1,3,2-dioxaphospholan-2-yl)methyl]aniline](/img/structure/B6074279.png)